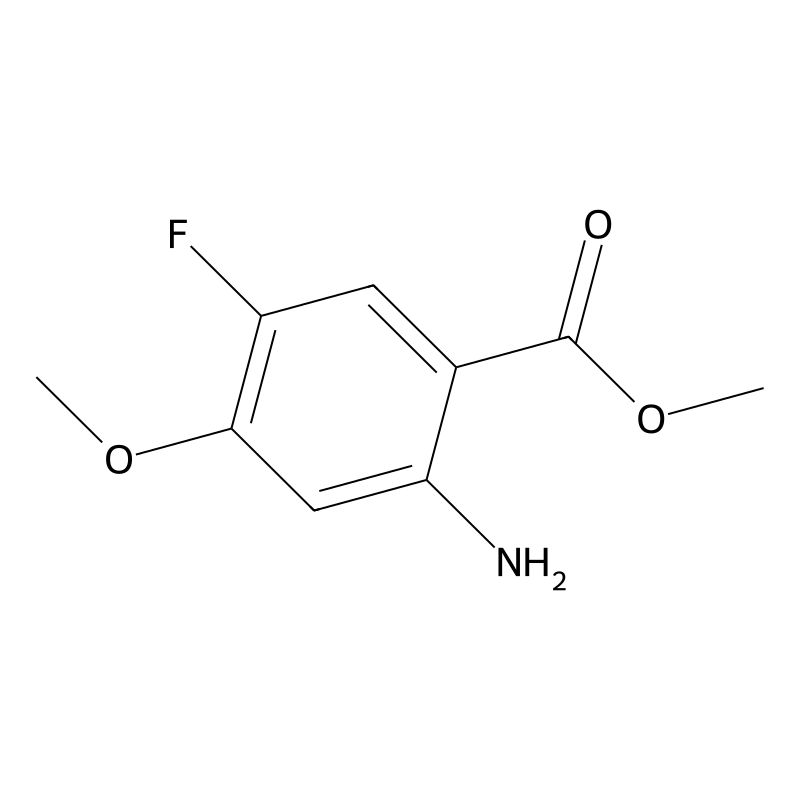

Methyl 2-amino-5-fluoro-4-methoxybenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 2-amino-5-fluoro-4-methoxybenzoate is an organic compound characterized by the presence of an amino group, a fluorine atom, and a methoxy group attached to a benzoate structure. Its molecular formula is , and it has a molecular weight of approximately 201.19 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique functional groups that influence both chemical reactivity and biological activity.

- Oxidation: The amino group can be oxidized under specific conditions to form nitro derivatives.

- Reduction: The compound can be reduced to yield corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Common reagents for these reactions include potassium permanganate for oxidation and sodium methoxide for substitution reactions.

Research indicates that methyl 2-amino-5-fluoro-4-methoxybenzoate exhibits significant biological activity. The presence of the amino group allows for hydrogen bonding with biological macromolecules, potentially influencing enzyme activities and cellular signaling pathways. Additionally, the fluorine atom enhances the compound's stability and bioavailability, making it a candidate for further exploration in drug development, particularly in anti-inflammatory and anticancer research.

The synthesis of methyl 2-amino-5-fluoro-4-methoxybenzoate typically involves several steps:

- Formation of Acid Chloride: Starting from 2-amino-5-fluoro-4-methoxybenzoic acid, thionyl chloride is used to convert the carboxylic acid into the corresponding acid chloride.

- Introduction of Amino Group: The acid chloride is then reacted with ammonia or an amine to introduce the amino group.

- Esterification: Finally, methyl alcohol is used to esterify the product, yielding methyl 2-amino-5-fluoro-4-methoxybenzoate.

In industrial settings, continuous flow reactors may be employed to optimize yield and purity during large-scale production.

Methyl 2-amino-5-fluoro-4-methoxybenzoate has diverse applications:

- Medicinal Chemistry: Investigated as a potential drug candidate for anti-inflammatory and anticancer therapies due to its biological activity.

- Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.

- Biochemical Research: Employed in studies examining enzyme interactions and protein binding.

Studies on methyl 2-amino-5-fluoro-4-methoxybenzoate have focused on its interactions with various biological molecules. The amino group facilitates hydrogen bonding, which can significantly affect enzyme activity and influence cellular processes. The compound's unique structure allows it to interact with specific targets, enhancing its potential as a pharmaceutical agent.

Several compounds share structural similarities with methyl 2-amino-5-fluoro-4-methoxybenzoate. Here are some notable examples:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Methyl 3-amino-5-fluoro-4-methoxybenzoate | Lacks the amino group at the second position | Different reactivity profile due to positional change |

| Methyl 5-amino-2-fluoro-4-hydroxybenzoate | Similar structure but includes hydroxyl group | Hydroxyl group may enhance solubility |

| Methyl 3-fluoro-4-methoxybenzoate | Lacks the amino group | Primarily used in organic synthesis |

| Methyl 2-amino-4-bromo-5-fluorobenzoic acid | Contains bromine instead of fluorine | Different halogen may affect reactivity |

| Tert-butyl 2-amino-5-fluoro-4-methoxybenzoate | Contains tert-butyl group | Alters solubility and stability properties |

Uniqueness

Methyl 2-amino-5-fluoro-4-methoxybenzoate is unique due to its specific combination of functional groups that confer distinct chemical reactivity and biological properties. The presence of both amino and fluoro groups enhances its potential for diverse